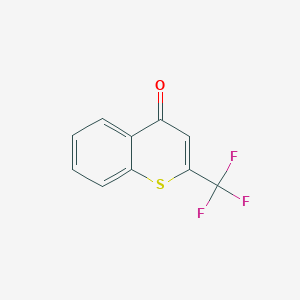
chlorozinc(1+);trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);trifluoromethylbenzene is a compound that combines a chlorozinc cation with trifluoromethylbenzene
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chlorozinc(1+);trifluoromethylbenzene typically involves the reaction of trifluoromethylbenzene with a zinc halide, such as zinc chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
化学反応の分析
Types of Reactions
Chlorozinc(1+);trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学的研究の応用
Chlorozinc(1+);trifluoromethylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of chlorozinc(1+);trifluoromethylbenzene involves the interaction of the chlorozinc cation with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved in its action include coordination with other molecules and participation in electron transfer processes.
類似化合物との比較
Similar Compounds
Benzotrifluoride: Similar in structure but lacks the chlorozinc cation.
Trifluoromethylbenzene: Contains the trifluoromethyl group but does not have the chlorozinc component.
Chlorobenzene: Similar aromatic structure but without the trifluoromethyl group.
Uniqueness
Chlorozinc(1+);trifluoromethylbenzene is unique due to the presence of both the chlorozinc cation and the trifluoromethyl group. This combination imparts distinct chemical properties, making it useful in specific synthetic applications and industrial processes.
特性
CAS番号 |
154407-12-2 |
|---|---|
分子式 |
C7H4ClF3Zn |
分子量 |
245.9 g/mol |
IUPAC名 |
chlorozinc(1+);trifluoromethylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChIキー |
ZBSGWKMTXMXASP-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)C(F)(F)F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


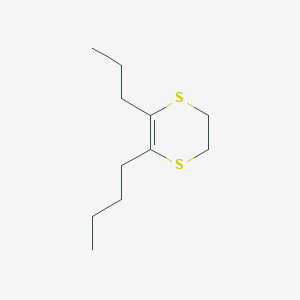
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
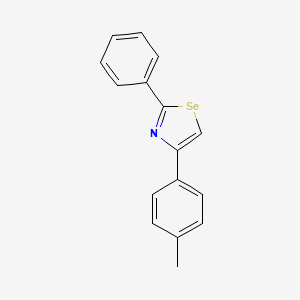
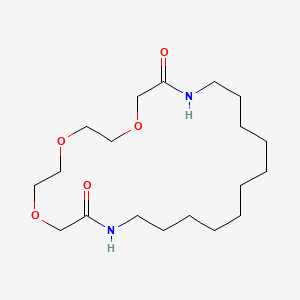
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
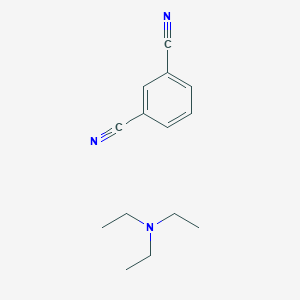
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
